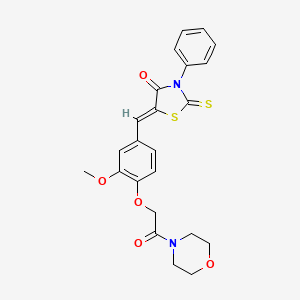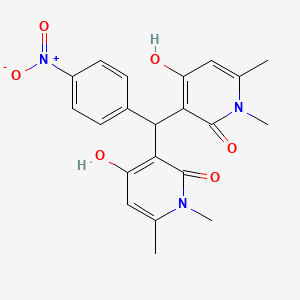
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biotechnology, and material science. This compound belongs to the family of pyridine derivatives that possess diverse biological activities such as antimicrobial, antitumor, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is not well understood. However, it is believed that the compound exerts its biological effects through various mechanisms such as scavenging of reactive oxygen species, inhibition of enzymes involved in inflammation, and disruption of cellular processes in cancer cells.
Biochemical and Physiological Effects:
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that the compound has potent antioxidant and anti-inflammatory activities. It has also exhibited significant antimicrobial and antitumor activities against a wide range of pathogens and cancer cells. In vivo studies have shown that the compound can reduce oxidative stress and inflammation in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' in lab experiments include its low toxicity, high stability, and ease of synthesis. The compound is also readily available and can be easily modified to improve its properties. However, the limitations of using this compound include its limited solubility in water and its potential to interact with other compounds in biological systems, which may affect its biological activity.
Direcciones Futuras
There are several future directions for the research on '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)'. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the compound can be further modified to improve its properties and develop new derivatives with unique biological activities. Finally, the compound can be used as a building block for developing new materials with unique properties for various applications such as sensors, catalysts, and electronic devices.
Conclusion:
In conclusion, the compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a synthetic molecule that has shown promising results as an antioxidant, anti-inflammatory, antimicrobial, and antitumor agent. The compound has potential applications in various fields such as medicine, biotechnology, and material science. Further research is needed to fully understand the mechanism of action of the compound and identify its molecular targets. The compound can also be further modified to improve its properties and develop new derivatives with unique biological activities.
Métodos De Síntesis
The synthesis of '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' involves the reaction of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism to form the desired compound. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
The compound '3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an antioxidant and anti-inflammatory agent. It has also exhibited significant antimicrobial and antitumor activities against a wide range of pathogens and cancer cells. In biotechnology, this compound has been used as a fluorescent probe for detecting metal ions and as a ligand for synthesizing metal complexes. In material science, this compound has been explored for its potential applications in developing new materials with unique properties.
Propiedades
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(4-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-11-9-15(25)18(20(27)22(11)3)17(13-5-7-14(8-6-13)24(29)30)19-16(26)10-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQACAWHSVQNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-bromothiophen-2-yl)methanone](/img/structure/B2580691.png)
![3-(4-Ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2580692.png)
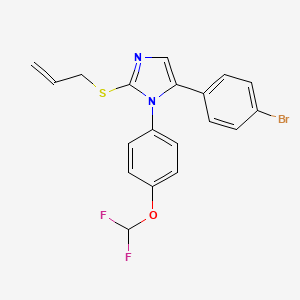
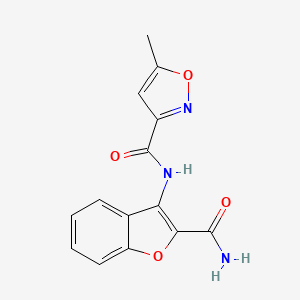
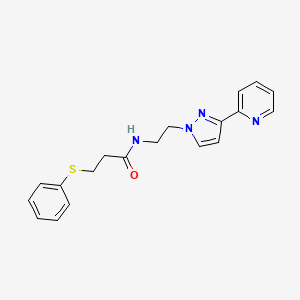
![3-((pyridin-3-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2580699.png)
![3-(3,5-Dimethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2580700.png)
![3-(3-methoxypropyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2580701.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2580702.png)
![1-(2,6-dimethylmorpholino)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2580703.png)
